Dilmapimod

概要

説明

ジルマピモドは、強力なp38マイトジェン活性化プロテインキナーゼ阻害剤です。 この化合物は、炎症性サイトカインとケモカインのレベルを低下させることが有望であり、それにより炎症性疾患における局所的な損傷を軽減します .

準備方法

ジルマピモドは、SB-681323としても知られており、ピリド[2,3-d]ピリミジン-7(8H)-オンコア構造の形成を含む一連の化学反応によって合成できます。合成経路には、通常、次のものが含まれます。

ピリド[2,3-d]ピリミジン-7(8H)-オンコアの形成: このステップには、制御された条件下での適切な前駆体の環化が含まれます。

コア構造の官能基化: 置換反応によるフルオロフェニル基やヒドロキシル基などの官能基の導入.

ジルマピモドの工業生産方法には、これらの合成経路を最適化して、高い収率と純度を確保することが含まれます。 この化合物は、通常、粉末として供給され、安定性を維持するために特定の保管条件が必要です .

化学反応の分析

ジルマピモドは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成できます。

還元: 還元反応を使用して、この化合物の官能基を変更できます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の用途

化学: p38マイトジェン活性化プロテインキナーゼ阻害とその炎症性経路への影響を研究するためのモデル化合物として役立ちます。

生物学: 炎症反応の調節とサイトカイン産生の抑制における役割に焦点を当てた研究が行われています。

科学的研究の応用

Chemistry: It serves as a model compound for studying p38 mitogen-activated protein kinase inhibition and its effects on inflammatory pathways.

Biology: Research has focused on its role in modulating inflammatory responses and reducing cytokine production.

Medicine: Clinical trials have investigated its efficacy in treating conditions such as rheumatoid arthritis, neuropathic pain, and acute respiratory distress syndrome

作用機序

ジルマピモドは、p38マイトジェン活性化プロテインキナーゼ経路を阻害することにより、その効果を発揮します。 この阻害により、腫瘍壊死因子-α、インターロイキン-1β、インターロイキン-6などの炎症性サイトカインのレベルが低下します . これらのサイトカインを遮断することにより、ジルマピモドは炎症部位への細胞浸潤を減らし、それにより局所的な損傷を軽減します .

類似の化合物との比較

ジルマピモドは、他の阻害剤に見られる一般的な問題である、肝臓毒性を大幅に引き起こすことなく、炎症性サイトカインを効果的に減らす能力などの、その特定の分子構造と能力のために、p38マイトジェン活性化プロテインキナーゼ阻害剤の中でもユニークです . 類似の化合物には、次のものがあります。

SB-203580: 異なる分子構造を持つ別のp38マイトジェン活性化プロテインキナーゼ阻害剤。

VX-702: 抗炎症特性について調査されたp38マイトジェン活性化プロテインキナーゼ阻害剤。

BIRB 796: p38マイトジェン活性化プロテインキナーゼの強力な阻害で知られていますが、薬物動態特性が異なります.

ジルマピモドのユニークな構造と低毒性プロファイルにより、炎症性疾患の治療におけるさらなる研究開発のための有望な候補となっています。

類似化合物との比較

Dilmapimod is unique among p38 mitogen-activated protein kinase inhibitors due to its specific molecular structure and its ability to effectively reduce proinflammatory cytokines without causing significant liver toxicity, a common issue with other inhibitors . Similar compounds include:

SB-203580: Another p38 mitogen-activated protein kinase inhibitor with a different molecular structure.

VX-702: A p38 mitogen-activated protein kinase inhibitor investigated for its anti-inflammatory properties.

This compound’s unique structure and reduced toxicity profile make it a promising candidate for further research and development in the treatment of inflammatory diseases.

生物活性

Dilmapimod, also known as SB-681323, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis (RA), chronic pain syndromes, and acute respiratory distress syndrome (ARDS). This article explores the biological activity of this compound through various studies, highlighting its pharmacokinetics, efficacy, and safety profiles.

This compound exerts its effects by inhibiting the p38 MAPK pathway, which plays a crucial role in the signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . By blocking this pathway, this compound reduces the production of these cytokines, thereby mitigating inflammation and associated tissue damage.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various patient populations. A significant study involved patients with severe trauma at risk for ARDS, where this compound was administered intravenously. The results indicated that this compound was quickly distributed to peripheral compartments and eliminated slowly, with a population clearance of 35.87 L/h and a steady-state volume of distribution of 160 L .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL) | 35.87 L/h |

| Volume of Distribution (Vss) | 160 L |

| Administration Route | Intravenous |

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy in treating inflammatory conditions:

- Rheumatoid Arthritis : In a study comparing this compound to prednisolone, it was found that this compound did not significantly reduce levels of circulating IL-6 or C-reactive protein (CRP) in patients with active RA . This suggests limited efficacy in this specific patient population.

- Neuropathic Pain : A double-blind, placebo-controlled trial involving patients with neuropathic pain demonstrated that this compound significantly reduced pain scores compared to placebo. The study reported a mean daily pain intensity reduction with a p-value of 0.0034, indicating strong statistical significance .

- Acute Respiratory Distress Syndrome : In patients at risk for ARDS due to severe trauma, this compound was well tolerated and showed trends toward reducing inflammatory markers like CRP, although these did not reach statistical significance .

Safety Profile

This compound has generally exhibited a favorable safety profile across studies. In trials involving RA and neuropathic pain, adverse events were infrequent and not clinically significant . In the ARDS study, despite a high incidence of adverse events due to the critically ill population, no serious safety concerns were raised regarding this compound treatment .

特性

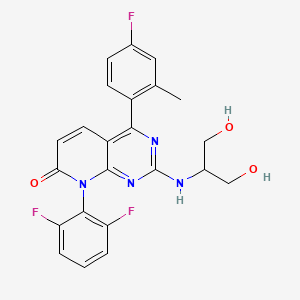

IUPAC Name |

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNHOYNEHYKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318338 | |

| Record name | Dilmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy. | |

| Record name | Dilmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

444606-18-2 | |

| Record name | Dilmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dilmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。